molecular formula C7H4BrF2NO2 B1381229 Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- CAS No. 1208405-18-8

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro-

Cat. No.: B1381229
CAS No.: 1208405-18-8
M. Wt: 252.01 g/mol
InChI Key: XENWYBOBVSNBRA-UHFFFAOYSA-N
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Description

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- is an aromatic compound characterized by the presence of a benzene ring substituted with bromomethyl, difluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- typically involves multiple steps:

    Bromomethylation: The bromomethyl group can be introduced using bromomethylation reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Fluorination: The difluoro groups can be introduced through electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

    Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.

    Reduction: Formation of 2-(aminomethyl)-1,3-difluoro-4-nitrobenzene.

    Oxidation: Formation of 2-(carboxymethyl)-1,3-difluoro-4-nitrobenzene.

Scientific Research Applications

Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

  • Benzene, 2-(bromomethyl)-1,3-difluoro-4-chloro-
  • Benzene, 2-(bromomethyl)-1,3-difluoro-4-methyl-
  • Benzene, 2-(bromomethyl)-1,3-difluoro-4-ethoxy-

Comparison: Benzene, 2-(bromomethyl)-1,3-difluoro-4-nitro- is unique due to the presence of both electron-withdrawing nitro and difluoro groups, which significantly influence its reactivity and chemical properties

Properties

IUPAC Name

2-(bromomethyl)-1,3-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENWYBOBVSNBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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